molecular formula C17H15N7O15 B14547268 1-Methylpyrrolidin-2-one;2,4,6-trinitrophenol CAS No. 61727-04-6

1-Methylpyrrolidin-2-one;2,4,6-trinitrophenol

Cat. No.: B14547268
CAS No.: 61727-04-6
M. Wt: 557.3 g/mol
InChI Key: ROOUWNDZACBBKA-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-2-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methylpyrrolidin-2-one and 2,4,6-trinitrophenol It is widely used as a solvent in various industrial applications

Preparation Methods

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one is produced industrially by treating gamma-butyrolactone with methylamine, resulting in an ester-to-amide conversion . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process due to the highly explosive nature of the compound.

Chemical Reactions Analysis

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylsuccinimide.

    Reduction: It can be reduced to form N-methylpyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form N-alkylated products.

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol undergoes several types of reactions:

    Reduction: It can be reduced to form picramic acid.

    Substitution: It can undergo electrophilic substitution reactions to form various nitro derivatives.

    Complexation: It can form complexes with metals, which are often used in analytical chemistry.

Scientific Research Applications

1-Methylpyrrolidin-2-one: 1-Methylpyrrolidin-2-one is used in various scientific research applications due to its excellent solvency properties. It is used as a solvent for the chemical functionalization of graphene sheets by solvothermal reduction of graphene oxide . It is also used in the pharmaceutical industry for drug formulation and in the production of lithium-ion batteries as a solvent for electrode preparation .

2,4,6-Trinitrophenol: 2,4,6-Trinitrophenol has been used historically in munitions due to its explosive properties. It is also used as a dye and in analytical chemistry for the detection of metals through complexation reactions.

Mechanism of Action

1-Methylpyrrolidin-2-one: The mechanism of action of 1-Methylpyrrolidin-2-one primarily involves its role as a solvent. It interacts with various solutes through dipole-dipole interactions and hydrogen bonding, facilitating the dissolution and reaction of solutes in various chemical processes .

2,4,6-Trinitrophenol: The mechanism of action of 2,4,6-Trinitrophenol as an explosive involves the rapid decomposition of the compound upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the presence of nitro groups, which are highly reactive and release nitrogen gas upon decomposition.

Comparison with Similar Compounds

1-Methylpyrrolidin-2-one: Similar compounds to 1-Methylpyrrolidin-2-one include dimethylformamide and dimethyl sulfoxide, which are also dipolar aprotic solvents. 1-Methylpyrrolidin-2-one is unique in its ability to dissolve a wide range of polymers and its use in lithium-ion battery production .

2,4,6-Trinitrophenol: Similar compounds to 2,4,6-Trinitrophenol include trinitrotoluene (TNT) and nitroglycerin, which are also explosives. 2,4,6-Trinitrophenol is unique in its historical use as both an explosive and a dye.

Properties

CAS No.

61727-04-6

Molecular Formula

C17H15N7O15

Molecular Weight

557.3 g/mol

IUPAC Name

1-methylpyrrolidin-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.C5H9NO/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5(6)7/h2*1-2,10H;2-4H2,1H3

InChI Key

ROOUWNDZACBBKA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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